molecular formula C18H22N4O5 B2786854 ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate CAS No. 896372-58-0

ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate

Cat. No.: B2786854
CAS No.: 896372-58-0
M. Wt: 374.397
InChI Key: UZNHKWRBVPPPMW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate is a complex organic compound featuring a quinazolinone moiety linked to a piperazine ring via a propanoyl linker. This compound stands out due to its potential pharmacological activities, making it a subject of interest in medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate typically involves multiple steps. Initially, the quinazolinone core is synthesized through a cyclization reaction of anthranilic acid derivatives with urea. The intermediate product is then reacted with 1-bromo-3-chloropropane under basic conditions to introduce the propanoyl linker. Finally, the resultant intermediate undergoes a nucleophilic substitution with ethyl piperazine-1-carboxylate under controlled conditions to yield the target compound.

Industrial Production Methods: : On an industrial scale, the compound's synthesis can be streamlined by optimizing reaction conditions, such as temperature, pressure, and the use of suitable catalysts to enhance yield and purity. Automation and continuous flow synthesis are often employed to increase efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate undergoes several types of chemical reactions:

  • Oxidation: : Can be oxidized to introduce hydroxyl groups or other functional groups.

  • Reduction: : The quinazolinone moiety can be reduced to its corresponding tetrahydroquinazoline derivative.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and quinazolinone rings.

Common Reagents and Conditions: : Oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides and acyl chlorides are commonly used. Typical reaction conditions include varying pH, temperature, and solvent systems to optimize reaction outcomes.

Major Products: : Products vary based on reaction type; oxidation often leads to hydroxylated derivatives, reduction yields tetrahydroquinazoline compounds, and substitution reactions produce various alkylated or acylated derivatives.

Scientific Research Applications

Ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate has several applications:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its binding affinity to certain biological macromolecules, including enzymes and receptors.

  • Medicine: : Explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent due to its unique structural features.

  • Industry: : Used in the development of novel materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The compound's mechanism of action is multi-faceted:

  • Molecular Targets: : Primarily targets enzymes such as kinases and proteases, inhibiting their activity.

  • Pathways Involved: : Interferes with signaling pathways crucial for cell proliferation and survival, including the PI3K/Akt pathway.

  • Effects: : Leads to the suppression of inflammatory responses, induction of apoptosis in cancer cells, and inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Other Compounds: : Similar compounds like ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate, where the dioxo groups are absent, show distinct pharmacological profiles. The presence of the dioxo groups in ethyl 4-(3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanoyl)piperazine-1-carboxylate enhances its biological activity and specificity.

Similar Compounds

  • Ethyl 4-(3-(1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate

  • Ethyl 4-(3-(2-oxo-1,2-dihydroquinazolin-4(3H)-yl)propanoyl)piperazine-1-carboxylate

  • Ethyl 4-(3-(2,4-dioxo-1,2-dihydropyrimidin-1(2H)-yl)propanoyl)piperazine-1-carboxylate

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Properties

IUPAC Name

ethyl 4-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5/c1-2-27-18(26)21-11-9-20(10-12-21)15(23)7-8-22-16(24)13-5-3-4-6-14(13)19-17(22)25/h3-6H,2,7-12H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNHKWRBVPPPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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